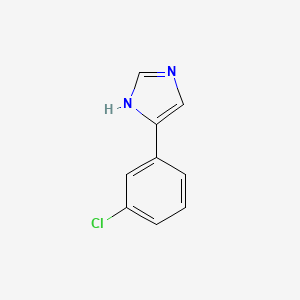

4-(3-chlorophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-1H-imidazole |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12) |

InChI Key |

YAJYVAFOVNSPBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chlorophenyl 1h Imidazole and Its Analogues

Strategic Approaches to Imidazole (B134444) Ring System Construction

The formation of the imidazole core is a fundamental challenge in organic synthesis, and numerous strategies have been devised to achieve this with high efficiency and regioselectivity. These methods range from classical condensation reactions to modern catalytic and electrochemical protocols.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecular architectures in a single step from three or more starting materials. Several MCRs have been successfully employed for the synthesis of substituted imidazoles.

One common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). jetir.orgnih.gov This one-pot synthesis is often catalyzed by an acid, such as glacial acetic acid, and can be performed under solvent-free conditions. jetir.org The use of imidazole itself as an organocatalyst has also been reported for the synthesis of various functionalized heterocycles, showcasing its versatility. rsc.org The Debus-Radziszewski imidazole synthesis, a classic example, utilizes a dicarbonyl compound, an aldehyde, and ammonia (B1221849) to generate trisubstituted imidazoles. jetir.org

The development of novel MCRs continues to be an active area of research, with a focus on creating molecular diversity for applications in drug discovery and materials science. researchgate.netresearchgate.net For instance, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions provides a rapid entry to 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2-dicarbonyl, aldehyde, primary amine, ammonium acetate | Glacial acetic acid, solvent-free | Trisubstituted imidazoles | jetir.org |

| 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free | 1,2,4-trisubstituted 1H-imidazoles | organic-chemistry.org |

| Malononitrile, aldehyde, various nucleophiles | Imidazole (organocatalyst) | Functionalized heterocycles | rsc.org |

| Amines, aldehydes, isocyanides | Ag(I) acetate (for less reactive isocyanides) | Highly substituted 2-imidazolines (can oxidize to imidazoles) | acs.org |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of imidazoles is no exception. ontosight.ai These methods often proceed under milder conditions and with higher selectivity than traditional approaches.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Suzuki-Miyaura reaction of 4(5)-bromo-1H-imidazole with arylboronic acids, catalyzed by PdCl2(dppf), provides an efficient route to 4(5)-aryl-1H-imidazoles. acs.orgnih.gov Furthermore, palladium-catalyzed direct C-H arylation allows for the sequential and regioselective arylation of the imidazole core at the C2 and C5 positions, enabling the synthesis of complex multi-aryl imidazoles. nih.gov

Copper catalysts are also widely used. Copper(I) iodide can mediate the direct C-2 arylation of N-unprotected 4(5)-aryl-1H-imidazoles. acs.orgnih.gov Copper-catalyzed multicomponent reactions have also been developed, for example, using CuFe2O4 nanoparticles to catalyze the reaction of benzil (B1666583), an aldehyde, prop-2-ynylamine, and ammonium acetate to form tetrasubstituted imidazoles. nih.gov Other transition metals like ruthenium and iron have also been employed in catalytic cycles for imidazole synthesis. rsc.org A base-mediated, transition-metal-free deaminative coupling of benzylamines and nitriles has also been reported as a practical strategy. rsc.org

Table 2: Transition Metal-Catalyzed Imidazole Syntheses

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| PdCl2(dppf) | Suzuki-Miyaura Coupling | 4(5)-bromo-1H-imidazole, arylboronic acids | 4(5)-aryl-1H-imidazoles | acs.orgnih.gov |

| Pd(OAc)2/CuI | Direct C-H Arylation | 4(5)-aryl-1H-imidazoles, aryl halides | 2,4(5)-diaryl-1H-imidazoles | acs.orgnih.gov |

| CuFe2O4 NPs | Multicomponent Reaction | Benzil, aldehyde, prop-2-ynylamine, ammonium acetate | Tetrasubstituted imidazoles | nih.gov |

| Diruthenium(II) catalyst | Borrowing Hydrogen Process | Aryl and heteroaryl functional groups | Regioselectively substituted NH-imidazoles | rsc.org |

| Iron catalyst | [3+2] Addition | Amidoximes, enones | C-4 ketone substituted imidazoles | rsc.org |

Electrochemical Synthesis Protocols

Electrochemical synthesis is emerging as a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and transition metal catalysts. rsc.orgmdpi.comnih.gov The electrochemical synthesis of imidazoles can be achieved under undivided electrolytic conditions. rsc.org

One approach involves the electrochemical C(sp3)–H amination of enamines and amines, providing a metal- and oxidant-free pathway to 1,2,4,5-tetrasubstituted imidazoles. rsc.orgrsc.org Another method describes the electrochemically induced synthesis of imidazoles from vinyl azides and benzylamines, proceeding through the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate. mdpi.comnih.gov These methods highlight the potential of electrochemistry to provide simple and environmentally friendly routes to valuable imidazole derivatives. rsc.org

Microwave-Assisted Synthetic Transformations

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions with fewer by-products. nih.govderpharmachemica.comniscpr.res.in The synthesis of imidazole derivatives has greatly benefited from this technology.

Microwave-assisted multicomponent reactions are particularly efficient. For example, the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been achieved in a one-pot, two-step sequence under microwave irradiation using p-toluenesulfonic acid as a catalyst. nih.gov Solvent-free microwave-assisted synthesis of aryl imidazoles has also been reported, using silica (B1680970) gel as a solid support. niscpr.res.in The Debus-Radziszewski synthesis of 2,4,5-triphenyl imidazoles can also be accelerated under microwave conditions in the presence of glacial acetic acid. jetir.org Furthermore, the synthesis of dicyano imidazoles has been efficiently carried out using microwave assistance with nitric acid as a promoter. tandfonline.com

Named Reaction Applications (e.g., Van Leusen Imidazole Synthesis)

The Van Leusen imidazole synthesis is a versatile and widely used named reaction for the preparation of imidazoles. organic-chemistry.orgtsijournals.comnrochemistry.comwikipedia.org This reaction involves the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). tsijournals.comnih.gov The aldimine can be pre-formed or generated in situ from an aldehyde and an amine, making it a three-component reaction. organic-chemistry.org

The reaction is driven by the reactive isocyanide carbon and the active methylene (B1212753) group of TosMIC, along with the good leaving group ability of the tosyl group. organic-chemistry.org The initial cycloaddition forms a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the imidazole ring. organic-chemistry.org This method allows for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.orgtsijournals.com The Van Leusen reaction has been instrumental in the synthesis of numerous imidazole-based medicinal molecules. tsijournals.comnih.gov

Targeted Synthesis of 4-(3-chlorophenyl)-1H-imidazole Precursors and Analogues

The synthesis of the target molecule, 4-(3-chlorophenyl)-1H-imidazole, and its analogues relies on the availability of key precursors. The primary building blocks are typically a derivative of 3-chlorobenzaldehyde (B42229) and a suitable C2N synthon.

The synthesis of 3-chlorobenzaldehyde itself can be achieved through various methods, including the reduction of m-nitrobenzaldehyde followed by diazotization and Sandmeyer reaction. prepchem.com Functionalization of 3-chlorobenzaldehyde at the ortho position can be achieved through an ortho-lithiation strategy using a protected aldehyde, such as 2-(3-chlorophenyl)-1,3-dioxolane. researchgate.netresearchgate.net

For the construction of the imidazole ring, a common precursor derived from 3-chlorobenzaldehyde is an α-haloketone. For instance, condensation of an amidine with an α-halo ketone is a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.org Specifically, to synthesize a 4-(3-chlorophenyl) substituted imidazole, one would require a reagent like 2-bromo-1-(3-chlorophenyl)ethan-1-one.

The synthesis of various substituted imidazoles containing the 2-(4-chlorophenyl) moiety has been reported, often starting from 4-chlorobenzaldehyde (B46862) and benzil. derpharmachemica.com Analogously, using 3-chlorobenzaldehyde in similar reaction schemes would lead to the corresponding 2-(3-chlorophenyl)imidazole derivatives. For example, a one-pot synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole involves the reaction of 4-chlorobenzaldehyde, benzil, and ammonium acetate in glacial acetic acid. derpharmachemica.com

Furthermore, the synthesis of 1-aryl-4-(p-chlorophenyl)imidazo[2,1-b]thiazol-4-ones has been described, starting from the corresponding 1-aryl-2-mercapto-4-(p-chlorophenyl)imidazoles. nanobioletters.com This highlights the potential for further functionalization of the chlorophenyl-imidazole core.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(3-chlorophenyl)-1H-imidazole |

| Benzil |

| Ammonium acetate |

| Glacial acetic acid |

| Imidazole |

| 2-bromoacetophenone |

| Malononitrile |

| Silver(I) acetate |

| 2-imidazoline |

| 4(5)-bromo-1H-imidazole |

| Arylboronic acid |

| PdCl2(dppf) |

| 4(5)-aryl-1H-imidazole |

| Copper(I) iodide |

| CuFe2O4 |

| prop-2-ynylamine |

| Diruthenium(II) |

| Amidoxime |

| Enone |

| 2H-azirine |

| p-toluenesulfonic acid |

| 2,4,5-triphenyl imidazole |

| Nitric acid |

| Tosylmethyl isocyanide (TosMIC) |

| 4-tosyl-2-imidazoline |

| p-toluenesulfinic acid |

| 3-chlorobenzaldehyde |

| m-nitrobenzaldehyde |

| 2-(3-chlorophenyl)-1,3-dioxolane |

| 2-bromo-1-(3-chlorophenyl)ethan-1-one |

| 4-chlorobenzaldehyde |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole |

| 1-aryl-4-(p-chlorophenyl)imidazo[2,1-b]thiazol-4-one |

| 1-aryl-2-mercapto-4-(p-chlorophenyl)imidazole |

Reaction Mechanism Elucidation in Imidazole Ring Formation

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to this valuable scaffold. The precise mechanism can vary depending on the chosen synthetic route and starting materials.

Another widely employed strategy involves the reaction of α-haloketones with amidines . jetir.orgnih.gov In the context of synthesizing 4-(3-chlorophenyl)-1H-imidazole, this would typically involve the reaction of 2-halo-1-(3-chlorophenyl)ethanone with formamidine. The mechanism commences with the nucleophilic attack of one of the nitrogen atoms of the amidine on the electrophilic carbonyl carbon of the α-haloketone. youtube.com This is followed by an intramolecular cyclization where the other nitrogen atom displaces the halide. The resulting dihydroimidazole (B8729859) intermediate then eliminates a molecule of water to afford the final aromatic imidazole product. This method is particularly effective for producing 2,4-disubstituted or 2,4,5-trisubstituted imidazoles. jetir.org

The Van Leusen imidazole synthesis offers another versatile route, reacting an aldimine with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org To produce a 4-substituted imidazole, an aldimine derived from 3-chlorobenzaldehyde could be used. The mechanism is driven by the multifaceted reactivity of TosMIC. organic-chemistry.org Under basic conditions, the isocyanide carbon of TosMIC attacks the imine carbon, initiating a stepwise cycloaddition. This leads to the formation of a 4-tosyl-2-imidazoline intermediate. The final step involves the base-promoted elimination of p-toluenesulfinic acid, which drives the aromatization to the imidazole ring. organic-chemistry.org

More recent methodologies include catalyst-free [3+2] cycloadditions of vinyl azides with amidines. acs.org For example, the reaction of a (E)-(2-azidovinyl)benzene derivative with an amidine can produce highly substituted imidazoles. The proposed mechanism involves the thermal decomposition of the vinyl azide (B81097) to generate a highly reactive 2H-azirine or vinyl nitrene intermediate. This intermediate then undergoes a [3+2] cycloaddition with the amidine, followed by elimination of a leaving group and aromatization to furnish the imidazole core.

Yield Optimization and Scalability Considerations for 4-(3-chlorophenyl)-1H-imidazole Syntheses

Optimizing the yield and ensuring the scalability of a synthetic process are paramount for its practical application, whether in academic research or industrial production. For the synthesis of 4-(3-chlorophenyl)-1H-imidazole, several factors must be considered.

Choice of Catalyst and Reaction Conditions: The selection of a catalyst and the optimization of reaction conditions are critical. For instance, in syntheses resembling the Radziszewski reaction, copper catalysts such as copper(I) iodide (CuI) have been shown to be highly efficient. rsc.org The choice of solvent can also significantly impact the reaction rate and yield. Studies have shown that polar solvents like butanol or methanol (B129727) can be effective. rsc.org Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and improve yields, often leading to cleaner reaction profiles compared to conventional heating. tandfonline.com For example, a one-step microwave-accelerated synthesis of substituted benzimidazoles from 2-fluoronitrobenzene and an arylamine demonstrated significantly reduced reaction times and higher yields. tandfonline.com

Substituent Effects: The electronic nature of the substituents on the starting materials can influence the reaction outcome. In the synthesis of 2,4-disubstituted-1H-imidazoles, it has been observed that aromatic aldehydes bearing either electron-withdrawing or electron-donating groups can perform well, though yields may vary. asianpubs.org For the target compound, the chloro-substituent on the phenyl ring is an electron-withdrawing group, which can affect the reactivity of the precursors.

Purification and Isolation: The ease of purification and isolation of the final product is a key consideration for scalability. Reactions that result in a solid product that can be isolated by simple filtration are highly desirable as they minimize the need for laborious chromatographic purification. rsc.org Recrystallization from a suitable solvent like ethanol (B145695) is often a practical method for obtaining a high-purity product. rsc.org

Multi-component vs. Stepwise Synthesis: Multi-component reactions (MCRs), such as the Debus-Radziszewski synthesis, are often advantageous for scalability as they combine several steps into a single operation, reducing waste, time, and resources. wikipedia.orgresearchgate.net However, stepwise syntheses can sometimes offer better control over the formation of intermediates and may be easier to optimize for complex targets. The development of one-pot syntheses that avoid the isolation of intermediates represents a compromise, offering operational simplicity and efficiency. asianpubs.orgrsc.org

The following table provides examples of yields obtained for analogues of 4-(3-chlorophenyl)-1H-imidazole using different synthetic strategies, illustrating the impact of methodology on reaction efficiency.

| Product | Synthetic Method | Key Reagents | Yield (%) | Reference |

| 2-(4-Chlorophenyl)-4-phenyl-1H-imidazole | Catalyst-free [3+2] cycloaddition | Vinyl azide, Amidine | 81 | acs.org |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Copper-catalyzed MCR | 4-Chlorobenzaldehyde, Benzil, NH4OAc | 95 | rsc.org |

| 1-Benzyl-4-(4-chlorophenyl)-2-phenyl-1H-imidazole | Cu(OTf)2/I2-catalyzed C–C bond cleavage | Chalcone, Benzylamine | 55 | acs.org |

| 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1H-imidazole | Catalyst-free [3+2] cycloaddition | Vinyl azide, Amidine | 79 | acs.org |

This data highlights that high yields can be achieved for structurally similar compounds through various modern synthetic protocols. The choice of the optimal route for large-scale production of 4-(3-chlorophenyl)-1H-imidazole would depend on a careful evaluation of factors such as raw material cost, reaction efficiency, operational safety, and environmental impact.

Advanced Spectroscopic and Structural Characterization of 4 3 Chlorophenyl 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their relative positions in a molecule. In derivatives of 4-(3-chlorophenyl)-1H-imidazole, the aromatic protons on both the chlorophenyl and imidazole (B134444) rings, as well as the N-H proton of the imidazole, exhibit characteristic chemical shifts.

For instance, in the ¹H NMR spectrum of a related compound, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, recorded in DMSO-d6, the N-H proton of the imidazole ring appears as a broad singlet at approximately 12.64 ppm. rsc.org The protons on the phenyl and chlorophenyl rings typically appear as a complex multiplet in the aromatic region, generally between 7.23 and 7.81 ppm. rsc.org Similarly, for other substituted imidazoles, the N-H proton signal is often observed downfield, with one example showing a singlet at δ 13.00. researchgate.net The specific chemical shifts and coupling constants (J values) are influenced by the solvent and the nature and position of substituents on the aromatic rings. rsc.orgresearchgate.net

The protons on the imidazole ring itself also have distinct signals. For the parent imidazole, signals for the C2-H and the equivalent C4/C5-H protons are observed. researchgate.netchemicalbook.com In 4-substituted imidazoles, these signals will be distinct and their positions informative of the substitution pattern.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Imidazole Derivatives

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole N-H | 11.6 - 13.5 | broad singlet |

| Aromatic C-H | 6.8 - 8.5 | multiplet |

| Imidazole C2-H | ~7.7 - 8.3 | singlet |

| Imidazole C4/5-H | ~7.1 - 7.7 | singlet/doublet |

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-(3-chlorophenyl)-1H-imidazole gives rise to a distinct signal. The chemical shifts of the carbon atoms in the imidazole and chlorophenyl rings are indicative of their electronic environment.

In related substituted imidazoles, the carbon atoms of the imidazole ring typically resonate in the range of 115 to 145 ppm. rsc.orgresearchgate.net For example, in 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, the carbon signals appear at values including 143.1, 136.5, and 126.3 ppm. rsc.org The carbons of the chlorophenyl ring also show characteristic signals, with the carbon atom bonded to the chlorine atom (C-Cl) having a distinct chemical shift, and other ring carbons appearing in the aromatic region (typically 120-140 ppm). rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Imidazole Derivatives

Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the derivative.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is useful for identifying spin systems within the molecule, such as the coupled protons on the chlorophenyl ring. oregonstate.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for piecing together different fragments of the molecule and confirming the connectivity between the chlorophenyl and imidazole rings.

These 2D NMR methods are crucial for the complete and accurate structural characterization of complex imidazole derivatives. oregonstate.eduresearchgate.net

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For 4-(3-chlorophenyl)-1H-imidazole derivatives, key characteristic absorption bands include:

N-H Stretch: A broad band typically observed in the region of 3000-3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring. rsc.orgresearchgate.net

Aromatic C-H Stretch: Sharp bands usually appearing just above 3000 cm⁻¹.

C=N and C=C Stretch: A series of medium to strong bands in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the double bonds within the imidazole and phenyl rings. rsc.orgresearchgate.net

C-N Stretch: Vibrations for the C-N bonds within the imidazole ring typically appear in the 1300-1400 cm⁻¹ range. researchgate.net

C-Cl Stretch: A strong band in the fingerprint region, typically between 700 and 850 cm⁻¹, which is indicative of the carbon-chlorine bond.

The exact positions of these bands can provide further structural information based on the substitution patterns. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Substituted Imidazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (imidazole) | 3000 - 3500 | Medium-Broad |

| Aromatic C-H stretch | 3000 - 3150 | Sharp, Medium |

| C=N / C=C stretch (ring) | 1400 - 1650 | Medium-Strong |

| C-N stretch (ring) | 1300 - 1400 | Medium |

| C-Cl stretch | 700 - 850 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, it can provide additional information about the molecular structure.

In imidazole derivatives, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. nih.gov Key features in the Raman spectra of compounds like 4-(3-chlorophenyl)-1H-imidazole would include:

Ring Breathing Modes: Symmetric vibrations of the phenyl and imidazole rings, which often give rise to strong Raman signals. acs.org

C-H Bending: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds are observable.

C-C and C=C Stretching: The stretching vibrations of the aromatic rings are also prominent in the Raman spectrum. researchgate.net

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive characterization. researchgate.netnih.gov

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. For 4-(3-chlorophenyl)-1H-imidazole and its derivatives, various ionization techniques are employed to achieve comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different chemical formulas. In the analysis of 4-(3-chlorophenyl)-1H-imidazole derivatives, HRMS is instrumental in confirming their synthesis and purity. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which have a relative abundance ratio of approximately 3:1.

Research on various aryl-substituted imidazole derivatives has demonstrated the utility of HRMS. For instance, in the characterization of related compounds, the calculated m/z values for the protonated molecules [M+H]⁺ are compared with the experimentally determined values, with high correlation confirming the proposed structures.

Table 1: Representative High-Resolution Mass Spectrometry Data for Aryl-Substituted Imidazole Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 5-methyl-4-phenyl-1H-imidazole | C₁₀H₁₀N₂ | Not Specified | Not Specified | nih.gov |

| 4-(4-chlorophenyl)-5-methyl-1H-imidazole | C₁₀H₉ClN₂ | 193.0527 | 193.0537 | nih.gov |

| 4-(4-bromophenyl)-5-methyl-1H-imidazole | C₁₀H₉BrN₂ | 237.0022 | 237.0020 | nih.gov |

| 4-(4-fluorophenyl)-5-methyl-1H-imidazole | C₁₀H₉FN₂ | 177.0828 | 177.0827 | nih.gov |

| 1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one | C₁₇H₁₃ClN₂OS | Not Specified | Not Specified | uow.edu.au |

| 2-((4-Acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one | C₁₇H₁₅ClN₂O₂ | Not Specified | Not Specified | uow.edu.au |

This table is a representation of typical data and may not correspond to the exact compound 4-(3-chlorophenyl)-1H-imidazole.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions that can be used for structural elucidation. Studies on substituted imidazoles have shown that they typically exhibit a pronounced molecular ion peak, which is crucial for determining the molecular weight. researchgate.net

For 4-(3-chlorophenyl)-1H-imidazole, the molecular ion peak would be expected at an m/z corresponding to its molecular weight, with the isotopic signature of chlorine being evident. The fragmentation pattern is generally predictable, with skeletal rearrangements being rare. researchgate.net Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom or the corresponding hydrogen halide. Therefore, for 4-(3-chlorophenyl)-1H-imidazole, the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl) would be anticipated. The imidazole ring itself can undergo fragmentation, often through the loss of hydrogen cyanide (HCN) or related neutral fragments. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This makes it particularly useful for determining the molecular weight of the parent compound. When coupled with tandem mass spectrometry (ESI-MS/MS), controlled fragmentation can be induced, providing valuable structural information.

The ESI-MS spectrum of 4-(3-chlorophenyl)-1H-imidazole would be expected to show a strong signal for the [M+H]⁺ ion. In ESI-MS/MS studies of related imidazole-containing compounds, such as prazoles, fragmentation often occurs at the linkages between the imidazole ring and its substituents. nist.govmdpi.com For 4-(3-chlorophenyl)-1H-imidazole, collision-induced dissociation (CID) would likely lead to cleavage of the bond between the phenyl and imidazole rings, as well as fragmentation of the imidazole ring itself, similar to what is observed in EI-MS. The study of imidazole alkaloids has also provided insights into the fragmentation of the core imidazole structure under ESI-MS/MS conditions. nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound in terms of its constituent elements. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements (such as chlorine in this case) are compared with the calculated theoretical values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and empirical formula.

For newly synthesized derivatives of 4-(3-chlorophenyl)-1H-imidazole, elemental analysis is a standard characterization method.

Table 2: Representative Elemental Analysis Data for Substituted Imidazole Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole | C₃₃H₂₃ClN₄ | C: 77.88, H: 4.55, N: 11.00, Cl: 6.96 | C: 77.69, H: 4.60, N: 10.90, Cl: 6.81 | researchgate.net |

| 1-(m-Hydroxyphenyl)-4-phenylimidazo-2-mercaptoacetic acid derivative | C₁₄H₁₃O₂N | C: 74.00, H: 5.70, N: 11.62 | C: 73.90, H: 5.50, N: 11.42 | |

| 5-methyl-2-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)phenol | C₂₃H₂₀N₂O | C: 81.15, H: 5.92, N: 8.23, O: 4.70 | C: 81.05, H: 5.89, N: 8.13, O: 4.65 | |

| 2-[2-(furan-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-5-methylphenol | C₂₆H₂₀N₂O₂ | C: 79.57, H: 5.14, N: 7.14, O: 8.15 | C: 79.51, H: 5.11, N: 7.08, O: 8.03 | |

| 5-methyl-2-(2,4,5-triphenyl-1H-imidazole-1-yl) phenol | C₂₈H₂₂N₂O | C: 83.56, H: 5.51, N: 6.96, O: 3.98 | C: 83.22, H: 5.41, N: 6.84, O: 3.92 |

This table presents data for various substituted imidazole derivatives to illustrate the nature of elemental analysis results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation and its packing in the crystal lattice.

Computational and Theoretical Investigations of 4 3 Chlorophenyl 1h Imidazole and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. For 4-(3-chlorophenyl)-1H-imidazole and its analogues, these calculations offer a detailed understanding of their electronic structure and how it governs their chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals.tandfonline.combohrium.comresearchgate.netmdpi.combohrium.com

DFT studies, often employing basis sets like B3LYP/6-311G(d,p), are used to optimize the molecular geometry and analyze the molecular orbitals of imidazole (B134444) derivatives. tandfonline.combohrium.com These studies are fundamental to understanding the electronic properties and reactivity of the molecules. The calculations provide optimized bond parameters that are often in good agreement with experimental data from techniques like single crystal XRD. tandfonline.com

The investigation of both neutral and protonated forms of imidazole derivatives through DFT helps in understanding their adsorption mechanisms on various surfaces. For instance, studies have shown that neutral imidazole species can be adsorbed on surfaces like Al(111) through the formation of covalent bonds, indicating a chemisorption process. researchgate.netbohrium.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. acadpubl.eumalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability. acadpubl.eumalayajournal.orgresearchgate.net

For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energy values were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. acadpubl.eumalayajournal.org This energy gap suggests good chemical stability for the molecule. acadpubl.eumalayajournal.org The distribution of these orbitals is also significant. The HOMO is typically the electron-donating orbital, while the LUMO is the electron-accepting orbital. acadpubl.eumalayajournal.orgresearchgate.net In many imidazole derivatives, the HOMO is distributed over the imidazole and phenyl rings, while the LUMO is concentrated on the imidazole and the substituted phenyl ring. acadpubl.eumalayajournal.org This distribution indicates that charge transfer can occur within the molecule. acadpubl.eumalayajournal.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays different potential values on the electron density surface using a color scale. Typically, red and yellow regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. researchgate.net

For imidazole itself, MEP calculations show that the nitrogen atom not bonded to a hydrogen (N3) is the most negative region, making it the primary site for electrophilic attack, such as protonation. uni-muenchen.de In more complex imidazole derivatives, the MEP map can identify various reactive sites, including those involved in hydrogen bonding and other intermolecular interactions. acadpubl.eumalayajournal.org For instance, in some flavone (B191248) derivatives, anti-picornavirus activity has been correlated with negative MEP values in specific regions of the molecule. nih.gov

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the energy difference between the LUMO and HOMO. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. researchgate.net Conversely, softness is the reciprocal of hardness and signifies how easily a molecule can undergo electronic changes.

The electrophilicity index quantifies the ability of a species to accept electrons. These descriptors are crucial for understanding and predicting the outcomes of chemical reactions involving imidazole derivatives.

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of materials, which are important for applications in optoelectronics and photonics. researchgate.net Parameters such as dipole moment (μ), polarizability (α), and first- and second-order hyperpolarizability (β and γ) are calculated to assess a molecule's NLO response. ajchem-a.comripublication.com

For a molecule to exhibit significant NLO properties, it often possesses a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. ripublication.com In the case of 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a related chalcone, the chlorine atom acts as an electron donor and the pyridine (B92270) and carbonyl groups act as electron acceptors, connected by a π-conjugated system. ripublication.com Theoretical calculations for such molecules often predict large hyperpolarizability values, suggesting their potential as efficient NLO materials. ripublication.comnih.gov

| Property | Value |

|---|---|

| Nonlinear absorption coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ |

| Nonlinear refractive index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ |

| Third-order susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgusc.edu It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. wikipedia.org This analysis is particularly useful for understanding hyperconjugative interactions and their stabilizing effects on the molecule. acadpubl.eu

| Donor NBO | Acceptor NBO | Stabilization Energy (kJ/mol) |

|---|---|---|

| n(LPCl35) | π*(C27-C31) | 954.54 |

Vibrational Analysis and Potential Energy Distributions (PED)

Vibrational spectroscopy, coupled with quantum chemical calculations, provides a powerful tool for the characterization of molecular structures. For analogues of 4-(3-chlorophenyl)-1H-imidazole, such as 4-(4-fluoro-phenyl)-1H-imidazole (4-FPI), detailed vibrational analyses have been performed using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. researchgate.net These experimental techniques are complemented by density functional theory (DFT) calculations, which help in the assignment of vibrational frequencies and the understanding of the potential energy distribution (PED). researchgate.netnih.gov

The PED analysis allows for the detailed interpretation of vibrational spectra by assigning calculated vibrational wavenumbers to specific modes of molecular motion, such as stretching, bending, and torsion. researchgate.netresearchgate.net For instance, in the study of 4-FPI, DFT calculations at the B3LYP/6–311G(d, p) and B3LYP/6–311++G(d, p) levels were used to compute the optimized geometry and vibrational wavenumbers. researchgate.net The calculated wavenumbers are then scaled to better match the experimental FT-IR and FT-Raman spectra. researchgate.net This combined approach has been successfully applied to various imidazole and pyridine derivatives, providing a comprehensive understanding of their vibrational properties. nih.govresearchgate.net

Table 1: Vibrational Analysis Techniques and Applications

| Technique | Application | Key Findings |

|---|---|---|

| FT-IR Spectroscopy | Identifies functional groups and vibrational modes. | Provides experimental vibrational frequencies for comparison with theoretical calculations. researchgate.netnih.gov |

| FT-Raman Spectroscopy | Complements FT-IR data, especially for non-polar bonds. | Offers additional vibrational data for a more complete spectral analysis. researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Computes optimized geometry and vibrational frequencies. | Enables the prediction of molecular structure and vibrational spectra. researchgate.netresearchgate.net |

Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between small molecules, like 4-(3-chlorophenyl)-1H-imidazole derivatives, and biological macromolecules such as enzymes and receptors. ajchem-a.comresearchgate.netnih.gov

Docking simulations can predict the binding modes and estimate the binding affinity of a ligand to its target. researchgate.net For example, studies on imidazole derivatives have utilized molecular docking to predict their binding energies with various receptors. ajchem-a.com In the case of 4-(4-chlorophenyl)imidazole, docking studies with cytochrome P450 2B6 (CYP450 2B6) have been performed to understand its binding within the active site. researchgate.net The results of these simulations provide valuable information on the most stable conformation of the ligand and its binding energy, which is often expressed as a docking score. researchgate.net

A crucial aspect of molecular docking is the identification of key amino acid residues within the active site of a protein that interact with the ligand. nih.govnih.gov These interactions, which can include hydrogen bonds and hydrophobic interactions, are critical for the stability of the ligand-protein complex. ajchem-a.comresearchgate.net For 4-(4-chlorophenyl)imidazole bound to CYP450 2B6, hydrogen bond interactions with the amino acid residue Thr302 have been identified as crucial for the enzyme's activity. researchgate.net Similarly, docking studies of other imidazole derivatives have revealed key interactions with residues like HIS 146, PHE 155, and LEU 276 in other enzymes. ajchem-a.com

Table 2: Molecular Docking of Imidazole Derivatives

| Compound/Analogue | Target Macromolecule | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-(4-chlorophenyl)imidazole | Cytochrome P450 2B6 | Not specified | Thr302 researchgate.net |

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov These simulations provide insights into the stability of ligand-receptor complexes and can reveal conformational changes that occur upon ligand binding. ajchem-a.com For imidazolo-triazole hydroxamic acid derivatives complexed with the HDAC2 receptor, MD simulations were performed to determine the root-mean-square deviation (RMSD), which is a measure of the stability of the complex over time. ajchem-a.com The average RMSD values for the simulated complexes indicated good stability. ajchem-a.com MD simulations can also elucidate the nature of interactions, such as the weak stacking interaction observed between β-d-glucopyranose and imidazole in an aqueous environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. iosrjournals.orgimist.ma QSAR models are developed using molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (ClogP) and steric parameters (MR). iosrjournals.org

For imidazole derivatives, 2D-QSAR models have been developed to predict their potency and ability to penetrate cell membranes. iosrjournals.org The quality of a QSAR model is assessed using statistical parameters like the coefficient of determination (r²), the adjusted r² (r²adj), and the cross-validated r² (Q²). iosrjournals.org These models can provide valuable insights for the design of new, more potent compounds by identifying the key structural features that influence biological activity. iosrjournals.orgnih.govjmchemsci.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-(3-chlorophenyl)-1H-imidazole |

| 4-(4-fluoro-phenyl)-1H-imidazole |

| 4-(4-chlorophenyl)imidazole |

| Imidazolo-triazole hydroxamic acid |

| β-d-glucopyranose |

| 4,5-dichloro-3-hydroxypyridazine |

| 1H-imidazo[4,5-b]pyridine |

| 4-phenoxypyridine (B1584201) |

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are crucial in understanding the formation of supramolecular structures and the mechanisms of molecular recognition. nih.gov For imidazole and its derivatives, these interactions, which include hydrogen bonds and π-system interactions, are fundamental to their biological and chemical activities. nih.gov A systematic quantum-chemical study on imidazole has revealed that the formation of additional non-covalent interactions can enhance its proton-donating ability. nih.gov Conversely, its proton-accepting capability can be either strengthened or weakened depending on the nature of the additional interactions. nih.gov This phenomenon, described as strong energetic cooperativity, indicates that a minor change in the geometry of a non-covalent bond can significantly impact its strength due to the effective redistribution of electron density within the imidazole ring. nih.gov

While specific NCI plot analyses for 4-(3-chlorophenyl)-1H-imidazole are not extensively documented in publicly available literature, the principles can be applied to understand its potential interactions. The imidazole ring in the compound can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the pyridine-like nitrogen atom). nih.gov Furthermore, the presence of the π-systems in both the imidazole and the 3-chlorophenyl rings allows for π-π stacking and other van der Waals interactions. The chlorine atom on the phenyl ring can also participate in halogen bonding, a type of noncovalent interaction that can influence molecular assembly.

Computational tools like Density Functional Theory (DFT) are instrumental in exploring these interactions. For instance, DFT calculations have been employed to investigate the electronic structure, frontier molecular orbitals, and molecular electrostatic potential maps of analogous compounds like 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine, providing valuable data on their stability and reactivity. ppor.az Such computational approaches are key to predicting and understanding the complex network of noncovalent interactions that govern the behavior of 4-(3-chlorophenyl)-1H-imidazole and its analogues.

Adsorption and Surface Interaction Studies (e.g., Corrosion Inhibition Mechanisms)

Imidazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, a property that is intrinsically linked to their ability to adsorb onto the metal surface and form a protective barrier. scirp.orgtudelft.nl The adsorption process mitigates the corrosive action of aggressive environments, such as acidic solutions. researchgate.net

The protective mechanism of imidazole-based inhibitors stems from the interaction between the inhibitor molecules and the metal surface. This typically involves the sharing of electrons between the nitrogen atoms of the imidazole ring and the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. scirp.orgscirp.org The presence of aromatic rings, such as the chlorophenyl group in 4-(3-chlorophenyl)-1H-imidazole, can further enhance the adsorption process by increasing the surface area covered by the inhibitor molecule, resulting in a more compact and robust protective film. scirp.orgscirp.org

Studies on various imidazole derivatives have shown that their adsorption behavior often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The nature of this adsorption can be a combination of physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), which involves charge sharing or transfer.

The effectiveness of chlorophenyl-imidazole derivatives as corrosion inhibitors has been demonstrated in several studies. For example, an evaluation of (1-[(2-chlorophenyl)-diphenylmethyl]imidazole) as a corrosion inhibitor for SAE 1020 steel in saline and bicarbonate-containing solutions showed significant reductions in corrosion rates. scirp.orgscirp.org The inhibitory efficiency was found to be approximately 47.2% in a saline solution with sodium bicarbonate after 46 days. scirp.org

Interactive Data Table: Corrosion Inhibition Efficiency of an Analogous Chlorophenyl-Imidazole Derivative

| Corrosive Medium | Inhibitor | Metal | Inhibition Efficiency (%) |

| Saline Solution with Sodium Bicarbonate | (1-[(2-chlorophenyl)-diphenylmethyl]imidazole) | SAE 1020 Steel | 47.2 |

| Saline Solution | (1-[(2-chlorophenyl)-diphenylmethyl]imidazole) | SAE 1020 Steel | 40.5 |

| Distilled Water | (1-[(2-chlorophenyl)-diphenylmethyl]imidazole) | SAE 1020 Steel | 31.3 |

Data sourced from a study on (1-[(2-chlorophenyl)-diphenylmethyl]imidazole) and may not be directly representative of 4-(3-chlorophenyl)-1H-imidazole. scirp.org

Furthermore, research on other imidazole-based compounds has provided insights into their high inhibition efficiencies. For instance, a study on 2,6-bis(2,5-dimethyl-2H-imidazol-4-yl)pyridine (BDIP) as a corrosion inhibitor for mild steel in 1 M HCl demonstrated an inhibition efficiency of up to 97.4% at a concentration of 10⁻³ M. researchgate.net Similarly, a diisocyanate-imidazole based organic compound showed an inhibition efficiency of over 95% at a 50 ppm concentration for 304L stainless steel in a simulated acid-cleaning solution. nih.gov These findings underscore the potential of the imidazole scaffold in designing effective corrosion inhibitors.

Pharmacological Profile and Biological Activities of 4 3 Chlorophenyl 1h Imidazole Derivatives

Antimicrobial Activity Evaluation

Antibacterial Spectrum and Efficacy

Specific studies detailing the in vitro activity of 4-(3-chlorophenyl)-1H-imidazole derivatives against a broad panel of Gram-positive and Gram-negative bacteria have not been identified. While general reviews confirm that the imidazole (B134444) scaffold is a promising backbone for antibacterial agents, data pinpointing the efficacy of the 3-chloro substituted phenylimidazole is scarce.

No specific data from research articles detailing the minimum inhibitory concentrations (MICs) or zones of inhibition for 4-(3-chlorophenyl)-1H-imidazole derivatives against key Gram-positive pathogens such as Staphylococcus aureus, Bacillus subtilis, or Micrococcus luteus could be retrieved. Studies on related compounds, such as triphenyl-imidazole derivatives with chloro-substituents at different positions, have shown some activity, suggesting that the presence of a chlorine atom can be important for antibacterial effects. However, this cannot be directly extrapolated to the 3-chloro isomer in the 4-phenylimidazole (B135205) series.

Similarly, there is a lack of specific published data on the activity of 4-(3-chlorophenyl)-1H-imidazole derivatives against common Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The development of resistance in these pathogens is a major public health concern, and while novel imidazole derivatives are being investigated, the focus has not been specifically on the 4-(3-chlorophenyl) substituted variants.

Antifungal Spectrum and Efficacy (e.g., Candida species)

The azole group, which includes imidazoles, is a cornerstone of antifungal therapy. However, specific studies evaluating the antifungal spectrum and efficacy of 4-(3-chlorophenyl)-1H-imidazole derivatives against Candida species are not available. Research on other substituted phenylimidazoles has indicated potential antifungal properties, but direct evidence for the 3-chloro derivative is missing.

Antitubercular Activity (e.g., Mycobacterium tuberculosis strains)

The imidazole core is present in some compounds investigated for activity against Mycobacterium tuberculosis. Nitroimidazole derivatives, for instance, are a known class of anti-tubercular agents. However, there is no specific literature available that details the antitubercular activity of 4-(3-chlorophenyl)-1H-imidazole derivatives against M. tuberculosis strains.

Investigation of Antimicrobial Mechanisms of Action

Due to the absence of specific studies on the antimicrobial activity of 4-(3-chlorophenyl)-1H-imidazole derivatives, there is consequently no research into their specific mechanisms of action. For other imidazole-based antimicrobials, the mechanisms often involve the inhibition of crucial enzymes or the disruption of cell membrane integrity. For antifungal azoles, the primary mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme involved in ergosterol (B1671047) biosynthesis. In bacteria, potential mechanisms could include the inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication. Without dedicated research, the precise molecular targets of 4-(3-chlorophenyl)-1H-imidazole derivatives remain unknown.

Modulation of DNA Replication and Repair

Direct studies detailing the specific effects of 4-(3-chlorophenyl)-1H-imidazole on DNA replication and repair pathways are not extensively documented. However, the broader class of imidazole-containing compounds has been shown to interfere with DNA synthesis. This can occur through the inhibition of enzymes crucial for DNA replication or by causing DNA damage that triggers repair mechanisms. For instance, some heterocyclic compounds can induce DNA damage, leading to the activation of DNA repair pathways. If the damage is extensive or the repair mechanisms are overwhelmed, it can lead to cell cycle arrest and apoptosis. The specific contribution of the 3-chlorophenyl substitution on the imidazole ring to this activity remains an area for further investigation.

Protein Kinase Inhibition

Protein kinases are critical regulators of a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a common feature of many diseases, including cancer, making them attractive targets for drug development. Imidazole derivatives have been widely investigated as protein kinase inhibitors. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, facilitating interactions with the ATP-binding pocket of kinases. The 4-(3-chlorophenyl) substituent can further enhance binding affinity and selectivity for specific kinases through hydrophobic and halogen bonding interactions.

Anticancer Potential Assessment

The anticancer potential of 4-(3-chlorophenyl)-1H-imidazole derivatives has been explored through various studies, primarily focusing on their cytotoxic effects against cancer cell lines and their ability to modulate key molecular targets involved in cancer progression.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., Melanoma, Breast Cancer)

The evaluation of a compound's ability to kill cancer cells in a laboratory setting is a crucial first step in assessing its anticancer potential. Studies on benzenesulfonamide-bearing imidazole derivatives, which include a substituted phenyl ring, have demonstrated their cytotoxic effects against melanoma and breast cancer cell lines.

In one study, benzenesulfonamide-bearing imidazole derivatives were tested for their activity against the human malignant melanoma IGR39 cell line and the triple-negative breast cancer MDA-MB-231 cell line. nih.gov Several of these compounds, which feature chloro-substituents on the benzene (B151609) ring, were identified as the most active. For instance, the half-maximal effective concentration (EC50) of the most cytotoxic compound was found to be 27.8 ± 2.8 µM against the IGR39 cell line and 20.5 ± 3.6 µM against the MDA-MB-231 cell line. nih.gov These findings indicate that imidazole derivatives with a chlorophenyl moiety possess significant cytotoxic activity against these aggressive cancer types.

Table 1: Cytotoxicity of Benzenesulfonamide-Bearing Imidazole Derivatives

| Cell Line | Compound Description | EC50 (µM) |

|---|---|---|

| IGR39 (Melanoma) | Most active benzenesulfonamide-bearing imidazole derivative | 27.8 ± 2.8 |

| MDA-MB-231 (Breast Cancer) | Most active benzenesulfonamide-bearing imidazole derivative | 20.5 ± 3.6 |

Data from a study on benzenesulfonamide-bearing imidazole derivatives with chloro-substituents. nih.gov

Molecular Targets and Pathway Modulation in Cancer Cells

To understand how these compounds exert their anticancer effects, researchers have investigated their interactions with specific molecular targets within cancer cells. The inhibition of key enzymes involved in cell division and signaling is a prominent mechanism.

As mentioned earlier, protein kinase inhibition is a key activity of many imidazole-based compounds. Two important families of kinases in cancer are Focal Adhesion Kinase (FAK) and Aurora Kinases.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with the progression and metastasis of various cancers. mdpi.com Imidazole derivatives have been explored as FAK inhibitors, with the rationale that blocking FAK signaling can inhibit tumor growth and spread. While direct evidence for 4-(3-chlorophenyl)-1H-imidazole is lacking, the general structure is conducive to FAK inhibition.

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is common in many cancers and is linked to chromosomal instability and aneuploidy. ijpsjournal.comnih.gov Imidazole-based compounds have been successfully developed as Aurora kinase inhibitors. For example, some imidazo[4,5-b]pyridine derivatives have shown potent inhibition of Aurora kinases. ijpsjournal.comnih.gov The 4-(3-chlorophenyl)-1H-imidazole scaffold shares structural similarities that suggest it could also be a platform for developing Aurora kinase inhibitors.

Topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Topoisomerase II creates transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils. Inhibitors of topoisomerase II can trap the enzyme-DNA complex, leading to the accumulation of DNA double-strand breaks and ultimately cell death. This makes topoisomerase II a validated target for cancer chemotherapy.

A study on new imidazole-2-thiones linked to acenaphthylenone explored their potential as dual DNA intercalators and topoisomerase II inhibitors. Among the synthesized compounds was a derivative featuring a 4-(4-chlorophenyl)imidazole moiety. This particular compound, along with others in the series, was found to induce potent damage to calf thymus DNA (ctDNA). Furthermore, the most active compounds were evaluated for their topoisomerase II inhibitory activity. One of the compounds, closely related to the 4-(4-chlorophenyl)imidazole derivative, exhibited potent inhibition of topoisomerase II with an IC50 value of 0.34 μM, which was comparable to the standard drug doxorubicin (B1662922) (IC50 = 0.33 μM). This suggests that the 4-(chlorophenyl)imidazole scaffold can be a key structural element for the development of effective topoisomerase II inhibitors.

Table 2: Topoisomerase II Inhibitory Activity of an Imidazole-2-thione Derivative

| Compound | Target | IC50 (µM) |

|---|---|---|

| Imidazole-2-thione derivative 5h | Topoisomerase II | 0.34 |

| Doxorubicin (standard) | Topoisomerase II | 0.33 |

Data from a study on new imidazole-2-thiones linked to acenaphthylenone.

G-Quadruplex DNA Stabilization

G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in functionally significant regions of the human genome, such as telomeres and oncogene promoters, making them attractive targets for anticancer drug development. The stabilization of G4 structures by small molecules can interfere with critical cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Within the broader class of multiaryl-substituted imidazoles, specific derivatives have been identified as potent G4-stabilizing agents. A notable example is the triaryl-substituted imidazole derivative, IZNP-1, which has been shown to specifically bind to and stabilize telomeric multimeric G-quadruplexes. nih.govoup.comresearchgate.net This interaction is achieved through intercalation into the pocket between G-quadruplex units. nih.govoup.com The binding of IZNP-1 to these structures is highly selective over duplex DNA and leads to significant thermal stabilization of the G4 structure. nih.govnih.gov This activity highlights the potential of the substituted imidazole scaffold as a basis for developing selective anticancer agents that target higher-order DNA structures. nih.govoup.comoup.com

Induction of Programmed Cell Death (Apoptosis)

The stabilization of G-quadruplex DNA by imidazole derivatives can trigger cellular pathways leading to programmed cell death, or apoptosis. The interaction of the triaryl-substituted imidazole, IZNP-1, with telomeric G-quadruplexes induces telomere dysfunction and DNA damage. nih.govoup.com This, in turn, provokes cell cycle arrest and induces apoptosis and senescence in cancer cells. nih.govoup.com

The pro-apoptotic potential is a recognized feature of the broader class of substituted imidazoles. Studies on various trisubstituted imidazole derivatives have demonstrated their ability to induce apoptosis in human breast cancer cells. nih.gov Furthermore, other novel imidazole derivatives have been shown to significantly reduce the proliferation of myeloid leukemia cells by inducing apoptosis. scispace.com This induction of apoptosis is often mediated through the activation of key effector proteins like caspases, which are central to the execution phase of the apoptotic pathway. nih.gov For instance, the anticancer activity of some imidazole derivatives is linked to the activation of the intrinsic apoptotic cascade, involving molecules such as p53 and the release of cytochrome c.

Anti-inflammatory Activity Profiling

Derivatives of imidazole are well-documented for their anti-inflammatory properties. The chlorophenyl-substituted imidazole moiety, in particular, has been a key feature in the design of potent anti-inflammatory agents.

Research has demonstrated that the substitution pattern on the imidazole ring is crucial for its anti-inflammatory efficacy. A study involving a series of 2,4-disubstituted-1H-imidazoles investigated their anti-inflammatory activity. Among the tested compounds, 2-(3-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole (2c) was synthesized and evaluated, showing the importance of the 3-chlorophenyl group in this context. tandfonline.com While this specific derivative showed moderate activity compared to others in its series, the presence of a chloro-substituted phenyl ring, in general, has been shown to significantly enhance anti-inflammatory effects. derpharmachemica.com For example, a 2-(4-chlorophenyl) substituted imidazole derivative exhibited potent anti-inflammatory activity, greater than the standard drug indomethacin (B1671933) in a rat paw edema model. derpharmachemica.com

The anti-inflammatory action of some imidazole derivatives has been linked to the inhibition of key signaling pathways, such as the p38 MAP kinase pathway, and the reduction of pro-inflammatory mediators like nitric oxide (NO) and nuclear factor kappa B (NF-κB). nih.gov

Table 1: In Vivo Anti-inflammatory Activity of Selected Imidazole Derivatives

| Compound | Substituents | % Inhibition of Rat Paw Edema (after 4h) | Reference |

| Imidazole Derivative 2c | 2-(3-chlorophenyl), 4-(4-methoxyphenyl) | Data specific to this isomer not provided, but series was evaluated. | tandfonline.com |

| Imidazole Derivative 4e | 2-(4-chlorophenyl) | 83.40% | derpharmachemica.com |

| Indomethacin (Standard) | - | 71.56% | derpharmachemica.com |

A primary mechanism for the anti-inflammatory effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The imidazole scaffold is a common structural feature in several selective COX-2 inhibitors.

Molecular docking studies have revealed that imidazole derivatives can effectively bind to the active site of the COX-2 enzyme. nih.gov For instance, certain 1,2-disubstituted imidazole derivatives bearing a dichlorophenyl moiety showed high binding affinity with the COX-2 receptor, comparable to the standard drug diclofenac. nih.gov The binding is often stabilized by hydrogen bonds with key amino acid residues within the enzyme's active site, such as Gln-242 and Arg-343. nih.gov This suggests that the anti-inflammatory activity of chlorophenyl-imidazole derivatives may be, at least in part, attributable to the inhibition of COX-2, which would reduce the production of inflammatory prostaglandins. derpharmachemica.com

Table 2: Molecular Docking Scores of Imidazole Derivatives with COX-2 Receptor

| Compound | Substituents | Binding Affinity (kcal/mol) | Reference |

| Compound 2g | 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | -5.516 | nih.gov |

| Diclofenac (Standard) | - | -5.627 | nih.gov |

Neutrophils play a critical role in the inflammatory response. Upon activation, they can release a variety of inflammatory mediators from their granules (degranulation) and produce reactive oxygen species (ROS) through a process known as the oxidative burst. While direct research on 4-(3-chlorophenyl)-1H-imidazole derivatives is limited in this specific area, studies on related imidazole compounds provide insights into their potential effects on neutrophil function.

Antiparasitic Activity Exploration (e.g., against Toxoplasma gondii)

Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, affects a significant portion of the global population. The limitations and side effects of current therapies necessitate the search for new and more selective antiparasitic agents. The imidazole scaffold has emerged as a promising starting point for the development of such agents.

A study on a series of phenyl-substituted 1H-imidazoles demonstrated their potential to restrict the in vitro growth of T. gondii. researchgate.netnih.gov The mechanism of action for these compounds appears to involve the induction of oxidative stress within the parasite. nih.govresearchgate.net More specifically, research on halogen-substituted imidazole-thiosemicarbazides, a class of compounds that includes a 3-chlorophenyl derivative, has identified potent inhibitors of T. gondii proliferation. nih.gov These compounds were found to be significantly more effective than the standard drug sulfadiazine. nih.gov The anti-Toxoplasma activity of these derivatives is also correlated with their lipophilicity, which influences their ability to cross biological membranes and reach their target. nih.gov

Table 3: Antiparasitic Activity of an Imidazole-Thiosemicarbazide Derivative against T. gondii

| Compound | Core Structure | Phenyl Substitution | IC₅₀ (µg/mL) vs. T. gondii | Reference |

| Halogenated Imidazole-Thiosemicarbazide Series | Imidazole-Thiosemicarbazide | Halogen-substituted (including chloro) | 10.30 - 113.45 | nih.gov |

| Sulfadiazine (Standard) | - | - | ~2721.45 | nih.gov |

Emerging Pharmacological Activities

Recent research has illuminated several new therapeutic avenues for derivatives based on the 4-(3-chlorophenyl)-1H-imidazole scaffold. These activities, detailed in the following subsections, highlight the versatility of this chemical structure in addressing a range of pathological conditions.

The imidazole core is a recognized pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses including Zika virus, HIV, Dengue virus (DENV), and SARS-CoV-2. nih.gov The mechanism of action often involves the inhibition of critical viral enzymes, such as proteases, which are essential for the viral life cycle. nih.govmdpi.com

While direct studies on 4-(3-chlorophenyl)-1H-imidazole are limited, research on structurally related compounds underscores the potential of this class. For instance, in the search for anti-HIV agents, a series of imidazole thioacetanilide (B1681303) derivatives were evaluated, with some compounds showing potent inhibition of HIV-1. nih.gov Similarly, imidazole 4,5-dicarboxamide derivatives have been found to inhibit DENV and yellow fever virus (YFV) in the micromolar range. nih.gov One specific derivative, compound 8c, was the most potent against DENV in Vero cells with a half-maximal effective concentration (EC₅₀) of approximately 1.93 μM. nih.gov

Furthermore, research into compounds containing a chlorophenyl group attached to a different heterocyclic system, a 1,3,4-thiadiazole, has shown antiviral promise. A derivative featuring a 3-chlorophenyl group (compound 7i) demonstrated notable inhibitory activity against the Tobacco Mosaic Virus (TMV). nih.gov This finding suggests that the 3-chlorophenyl moiety itself can contribute significantly to the antiviral profile of a heterocyclic compound.

| Compound/Derivative Class | Virus | Activity | Source(s) |

| Imidazole 4,5-dicarboxamide (Compound 8c) | Dengue virus (DENV) | EC₅₀ ≈ 1.93 μM | nih.gov |

| Imidazole thioacetanilide (Compound 29e) | HIV-1 | EC₅₀ = 0.18 μM | nih.gov |

| Imidazole thioacetanilide (Compound 29b) | HIV-1 | EC₅₀ = 0.20 μM | nih.gov |

| 5-(4-chlorophenyl)-N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (7i) | Tobacco Mosaic Virus (TMV) | Moderate inhibitory activity | nih.gov |

| [Cu(2,4,5-triphenyl-1H-imidazole)₂(H₂O)₂]Cl₂ | Dengue virus 2 (DENV-2) | IC₅₀ = 98.62 μg/mL | nih.gov |

The search for novel analgesics is a critical area of pharmaceutical research, and imidazole derivatives have shown promise as pain-relieving agents. indexcopernicus.com The analgesic activity of these compounds is often evaluated using standard models such as the hot plate test, which assesses central analgesic effects, and the acetic acid-induced writhing test, which measures peripheral analgesic activity. indexcopernicus.comnih.gov

A study focusing on novel imidazole analogues identified a compound with a dichlorophenyl substitution, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (compound 2g), which demonstrated significant analgesic effects. indexcopernicus.com This compound showed 89% analgesic activity at a dose of 100 mg/kg, indicating a potent pain-relieving capacity. indexcopernicus.com The high binding affinity of this compound to the COX-2 receptor, comparable to the standard drug Diclofenac, was confirmed through molecular docking studies. indexcopernicus.com

This finding is particularly relevant as it highlights the contribution of the chloro-substituted phenyl ring to the analgesic properties of the imidazole scaffold. Although the specific compound had a 2,3-dichloro substitution, it provides strong evidence for the potential of related monochloro-isomers, such as the 3-chlorophenyl derivative, in the development of new analgesics.

| Compound | Test Model | Activity | Source(s) |

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | Hot Plate Test | 89% activity at 100 mg/kg | indexcopernicus.com |

Heme oxygenase (HO) enzymes, particularly the inducible isoform Heme Oxygenase-1 (HO-1), are significant therapeutic targets, especially in oncology. mdpi.comnih.gov Imidazole-based compounds are a well-established class of HO-1 inhibitors, typically acting by coordinating the heme iron within the enzyme's active site. mdpi.com

Research into 1-aryl-2-(1H-imidazol-1-yl)ethanones has shown that the nature of the aromatic moiety is crucial for inhibitory activity. researchgate.net Studies have found that halogen-substituted residues, such as 3-bromophenyl, 4-bromophenyl, and 3,4-dichlorophenyl, yield the best results for HO-1 inhibition. researchgate.net For example, several imidazole-ketone derivatives with these substitutions were found to be very potent inhibitors of both HO-1 and the constitutive isozyme HO-2, with IC₅₀ values below 5 μM. researchgate.net Furthermore, non-carbonyl analogues of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone have also been identified as good inhibitors of HO-1. researchgate.net

This strong structure-activity relationship suggests that a 3-chlorophenyl substituent would also confer potent HO-1 inhibitory activity. In a separate study, a compound featuring a 3-bromophenoxy butyl linkage to an imidazole ring (compound 11) was found to be a good inhibitor of rat HO-1. nih.gov Another study on arylethanolimidazole derivatives identified 1-(3-bromophenethyl)-1H-imidazole (compound 2a) as a lead structure for developing HO-1 inhibitors. mdpi.com These findings collectively support the potential of 4-(3-chlorophenyl)-1H-imidazole derivatives as effective heme oxygenase inhibitors.

| Compound/Derivative Class | Target | Activity | Source(s) |

| Imidazole-ketones (e.g., with 3-bromophenyl, 4-bromophenyl substitutions) | HO-1 / HO-2 | IC₅₀ < 5 μM | researchgate.net |

| 1-(4-(3-bromophenoxy)butyl)-1H-imidazole (Compound 11) | Rat HO-1 | Inhibited enzyme by 54% at 100 μM | nih.gov |

| Novel Imidazole-based inhibitor (Compound 3) | HO-1 | IC₅₀ = 28.8 μM | mdpi.com |

| Novel Imidazole-based inhibitor (Compound 3) | HO-2 | IC₅₀ = 14.4 μM | mdpi.com |

The histamine (B1213489) H3 receptor, a presynaptic autoreceptor primarily found in the central nervous system, is a key target for treating neurological and cognitive disorders. nih.govresearchgate.net The imidazole ring is the classic pharmacophore for H3 receptor ligands, being a core component of the natural agonist, histamine. nih.gov Consequently, many antagonists have been developed based on this scaffold.

While early imidazole-based compounds faced challenges with selectivity and metabolism, newer derivatives have shown significant promise. nih.govresearchgate.net A highly relevant example is SCH 79687, or N-(3,5-dichlorophenyl)-N'-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea. This compound, which contains a dichlorophenyl group and an imidazole moiety, is a potent and selective H3 receptor antagonist. nih.gov It exhibits high binding affinity with Kᵢ values of 1.9 nM and 13 nM in rats and guinea pigs, respectively. nih.gov It also demonstrated functional antagonism in isolated tissue assays with a pA₂ value of 9.6 in the guinea pig ileum. nih.gov

The structure of SCH 79687, which links a substituted phenyl ring to an imidazole-containing fragment, strongly supports the hypothesis that derivatives of 4-(3-chlorophenyl)-1H-imidazole could act as effective modulators of the H3 receptor. The presence of the chloro-substituted phenyl ring is a key feature contributing to the high affinity and selectivity of these antagonists.

| Compound | Species/Assay | Activity Metric | Value | Source(s) |

| SCH 79687 | Rat H3 Receptor | Kᵢ | 1.9 nM | nih.gov |

| SCH 79687 | Guinea Pig H3 Receptor | Kᵢ | 13 nM | nih.gov |

| SCH 79687 | Guinea Pig Ileum (EFS) | pA₂ | 9.6 | nih.gov |

| SCH 79687 | Human Saphenous Vein (EFS) | pKb | 9.4 - 10.1 | nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The development of new and efficient methods for synthesizing 4-(3-chlorophenyl)-1H-imidazole and its derivatives is crucial for advancing research and potential therapeutic applications. Current synthetic strategies often involve multi-step procedures. acs.org For instance, a common route includes the reaction of a benzil (B1666583) derivative with an appropriate aldehyde and ammonium (B1175870) acetate (B1210297) in acetic acid. ijfmr.comnih.gov

Future research will likely focus on more streamlined and environmentally friendly synthetic methodologies. This could involve the exploration of one-pot reactions, microwave-assisted synthesis, and the use of novel catalysts to improve yields and reduce reaction times. A recent study detailed a denitrogenative transformation of 5-amino-1,2,3-triazoles as a novel route to functionalized 1H-imidazoles, which could be adapted for the synthesis of chloro-substituted phenylimidazoles. nih.gov

Derivatization Strategies:

Derivatization is a key strategy to enhance the therapeutic properties of a lead compound. For 4-(3-chlorophenyl)-1H-imidazole, this could involve:

Introducing diverse substituents: Adding various functional groups to the imidazole (B134444) or phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.govjapsonline.com